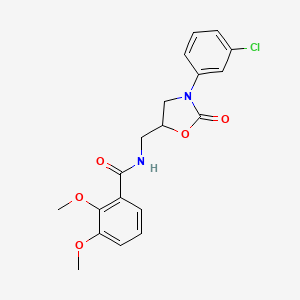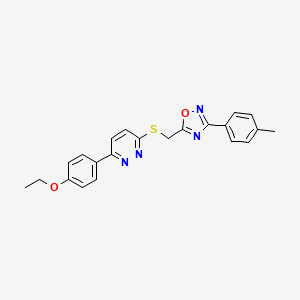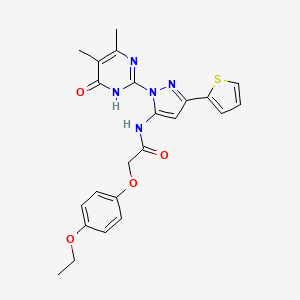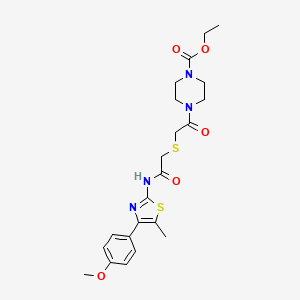
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of piperazine derivatives, which share some structural similarities with the given compound, includes methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
A study on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including similar structural motifs, emphasizes the efficiency of microwave-assisted reactions in producing pharmacologically active compounds. These compounds were screened for their antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Mistry & Desai, 2006).
Another research focused on novel 4-thiazolidinone derivatives as benzodiazepine receptor agonists, highlighting the design, synthesis, and evaluation of these compounds as anticonvulsants. Some synthesized compounds showed considerable anticonvulsant activity, indicating the utility of such structures in developing new therapeutic agents (Faizi et al., 2017).
Chemical and Physical Characterization
Research into the protective qualities of the 3,4-dimethoxybenzyl moiety in N-protecting 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives provides insights into chemical modifications that enhance the reactivity and stability of heterocyclic compounds. This study may offer a foundation for understanding how structural features influence the chemical properties of compounds like N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide (Grunder-Klotz & Ehrhardt, 1991).
The development of polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides showcases the application of sophisticated drug delivery systems in agriculture. While not directly related to the compound , this study exemplifies the potential for utilizing advanced materials to enhance the effectiveness and reduce the environmental impact of chemical agents (Campos et al., 2015).
Safety And Hazards
Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and advice on safety precautions. While an SDS for the specific compound “N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide” is not available, similar compounds can present hazards such as skin and eye irritation, respiratory irritation, and potential harm if swallowed or inhaled .
Zukünftige Richtungen
The future directions in the study of this compound could involve further exploration of its synthesis, structural analysis, and potential biological activity. For instance, the synthesis of similar compounds, such as triazole derivatives, has been a topic of recent research due to their wide range of biological activities . Further studies could also explore the potential applications of this compound in pharmaceuticals, materials science, and other fields.
Eigenschaften
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-25-16-8-4-7-15(17(16)26-2)18(23)21-10-14-11-22(19(24)27-14)13-6-3-5-12(20)9-13/h3-9,14H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGSIQQDWLERJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2745643.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)

![4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B2745649.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((4-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2745654.png)
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2745656.png)
![5-[(2,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)
![(4-{[(4-Bromophenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-chlorophenyl)methanone](/img/structure/B2745659.png)


![3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride](/img/structure/B2745664.png)
